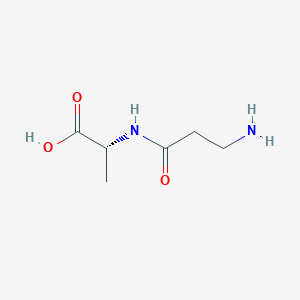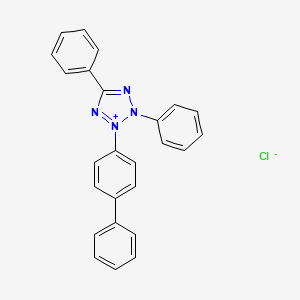
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is an organic compound with the molecular formula C9H11ClFN It is a derivative of benzenemethanamine, characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a dimethylamino group attached to the methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with dimethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, catalysts, and reducing agents is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or partially reduced intermediates.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Chemical Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but lacks the chloro and fluoro substituents.
2-Chloro-N,N-dimethylbenzylamine: Similar but without the fluoro substituent.
4-Fluoro-N,N-dimethylbenzylamine: Similar but without the chloro substituent.
Uniqueness
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is unique due to the combined presence of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its specificity in biological applications.
Propriétés
Formule moléculaire |
C9H11ClFN |
|---|---|
Poids moléculaire |
187.64 g/mol |
Nom IUPAC |
1-(2-chloro-4-fluorophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3 |
Clé InChI |
TZKKUIHXPPCHNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



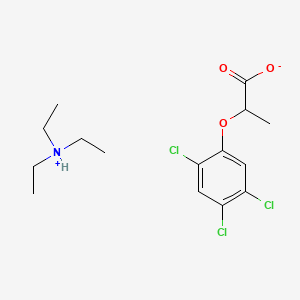
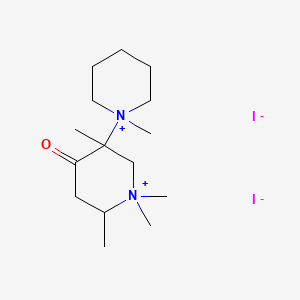
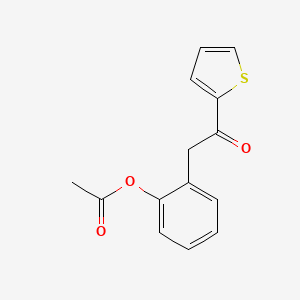
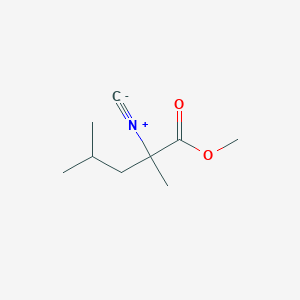
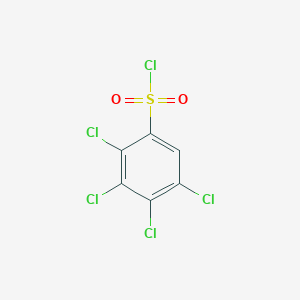
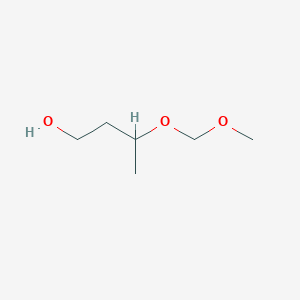

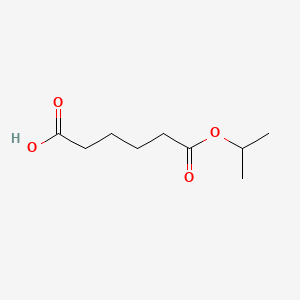
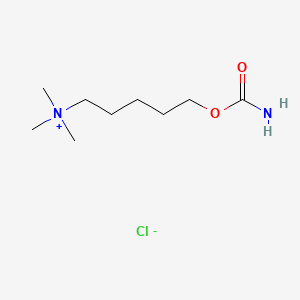
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
